molecular formula C17H16N4O3 B2815896 3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid CAS No. 890096-15-8

3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid

Cat. No.: B2815896
CAS No.: 890096-15-8
M. Wt: 324.34
InChI Key: QVCHQAJCIJKGSP-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further connected to a tetrazole ring and a propanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid typically involves multiple steps:

    Formation of the Benzyloxy Group: The initial step involves the formation of the benzyloxy group through the reaction of benzyl alcohol with a suitable phenol derivative under basic conditions.

    Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a cycloaddition reaction between an azide and a nitrile derivative.

    Formation of the Propanoic Acid Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.

    Reduction: The tetrazole ring can be reduced to form an amine derivative.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

3-[4-(Benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or analgesic agent.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 3-(4-(Benzyloxy)phenyl)-3-(1H-tetrazol-1-yl)propanoic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: It may interact with enzymes or receptors involved in inflammatory pathways.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, pain, or cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Contains a phenyl group attached to a boronic acid moiety.

    Benzoic Acid: Features a benzoic acid group attached to a phenyl ring.

    Tetrazole Derivatives: Compounds containing the tetrazole ring structure.

Uniqueness

3-[4-(Benzyloxy)phenyl]-3-(1H-tetrazol-1-yl)propanoic acid is unique due to the combination of its benzyloxy, phenyl, tetrazole, and propanoic acid groups, which confer distinct chemical and biological properties not found in the individual components or other similar compounds.

Properties

IUPAC Name

3-(4-phenylmethoxyphenyl)-3-(tetrazol-1-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(23)10-16(21-12-18-19-20-21)14-6-8-15(9-7-14)24-11-13-4-2-1-3-5-13/h1-9,12,16H,10-11H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVCHQAJCIJKGSP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC=C(C=C2)C(CC(=O)O)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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